![molecular formula C8H9NO B1590606 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide CAS No. 90685-58-8](/img/structure/B1590606.png)
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring with an oxygen atom attached to the nitrogen in the pyridine ring
Mechanism of Action
Target of Action
The primary targets of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a chemical compound, it likely interacts with its targets through chemical reactions, possibly involving oxidation processes
Biochemical Pathways
Given its chemical structure, it may be involved in oxidation reactions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Multicomponent Condensation: : One of the methods to synthesize 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This reaction typically requires the presence of a base such as triethylamine and proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
-
Cyclocondensation Reaction: : Another synthetic route involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst .
Industrial Production Methods
Industrial production methods for 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the CH2 group adjacent to the pyridine moiety. For example, manganese-catalyzed oxidation using Mn(OTf)2 and t-BuOOH in water has been reported .
-
Substitution: : The compound can participate in substitution reactions, particularly involving the nitrogen atom in the pyridine ring. Common reagents for these reactions include alkylating agents such as benzyl chloride and 1,2-dibromoethane .
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at 25°C.
Substitution: Alkylating agents like benzyl chloride and 1,2-dibromoethane in the presence of a base such as triethylamine.
Major Products Formed
Scientific Research Applications
-
Chemistry: : The compound is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for the development of new materials .
-
Biology: : Some derivatives of this compound exhibit biological activities such as hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 .
-
Medicine: : The compound is a key intermediate in the synthesis of cefpirome, a cephalosporin antibiotic .
-
Industry: : The compound and its derivatives are used as corrosion inhibitors for carbon steel in acidic environments .
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide can be compared with other similar compounds such as:
-
5H-1-Pyrindine, 6,7-dihydro-: : This compound has a similar fused ring system but lacks the oxygen atom attached to the nitrogen in the pyridine ring .
-
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: : This compound features a pyrazine ring instead of a pyridine ring and has a methyl group at the 5-position .
The presence of the oxygen atom in this compound imparts unique chemical properties and reactivity compared to these similar compounds.
Properties
IUPAC Name |
1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLCBYOXMDACSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522492 | |
| Record name | 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90685-58-8 | |
| Record name | 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
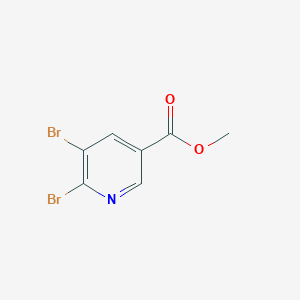
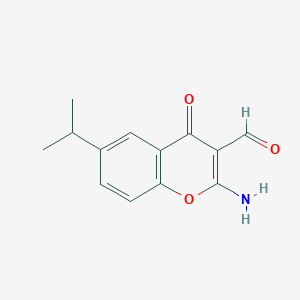
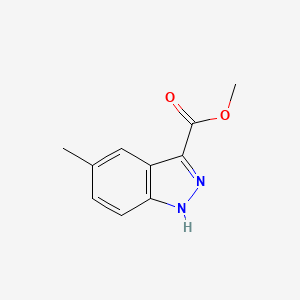
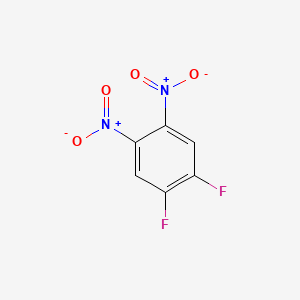
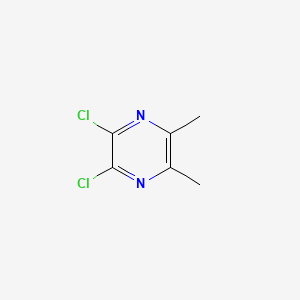
![Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide](/img/structure/B1590529.png)
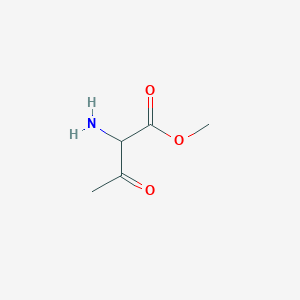
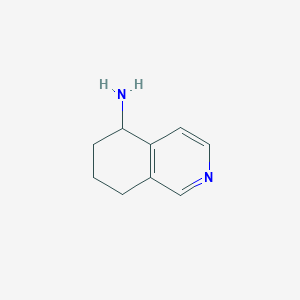
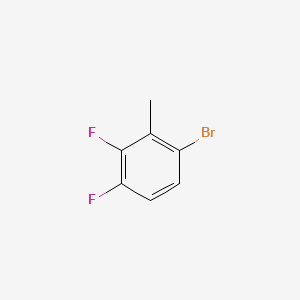
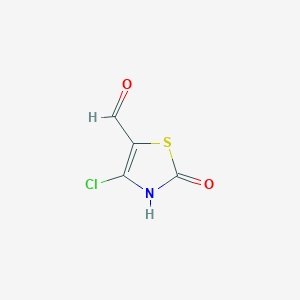
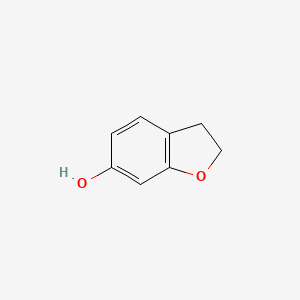
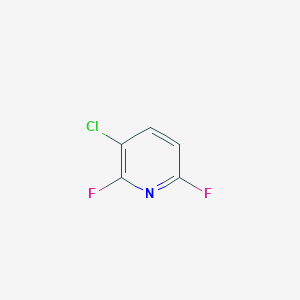

![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)
